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Compound of Interest

Compound Name: Bz-IEGR-pNA acetate

Cat. No.: B606439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Nα-Benzoyl-L-

isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide acetate (Bz-IEGR-pNA acetate) for the

accurate and sensitive measurement of Factor Xa (FXa) activity. This chromogenic substrate is

a valuable tool in hemostasis research, anticoagulant drug development, and quality control of

heparin-based therapies.

Introduction: The Principle of Chromogenic Factor
Xa Activity Assays
Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade, acting

at the convergence of the intrinsic and extrinsic pathways. Its primary function is to convert

prothrombin to thrombin, the final enzyme in the cascade that leads to fibrin clot formation.

Given its central role, FXa is a major target for anticoagulant drugs.

Chromogenic assays provide a simple and robust method for measuring FXa activity. The

principle of the assay is based on the enzymatic cleavage of a synthetic substrate that mimics

the natural substrate of FXa. Bz-IEGR-pNA acetate is one such chromogenic substrate. It

consists of a short peptide sequence (Ile-Glu-Gly-Arg) that is specifically recognized and

cleaved by FXa. This peptide is conjugated to a chromophore, p-nitroaniline (pNA). When FXa

cleaves the peptide bond, free pNA is released, which has a distinct yellow color and can be
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quantified spectrophotometrically by measuring its absorbance at 405 nm. The rate of pNA

release is directly proportional to the enzymatic activity of Factor Xa in the sample.[1][2]

The Coagulation Cascade and the Central Role of
Factor Xa
The blood coagulation cascade is a series of enzymatic reactions that results in the formation

of a stable fibrin clot at the site of vascular injury. It is traditionally divided into the intrinsic and

extrinsic pathways, both of which converge on the activation of Factor X to Factor Xa.
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Figure 1: Simplified diagram of the blood coagulation cascade.

Quantitative Data: Substrate and Assay
Characteristics
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The following tables summarize the key characteristics of Bz-IEGR-pNA acetate and the

kinetic parameters of a closely related and commonly used chromogenic substrate, S-2222 (N-

Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroaniline hydrochloride). The peptide

sequence of S-2222 is identical to that of Bz-IEGR-pNA, making its kinetic data a relevant

reference.

Table 1: Physicochemical Properties of Bz-IEGR-pNA Acetate

Property Value

Synonyms

Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-

arginine-p-nitroanilide acetate, Factor Xa

Chromogenic Substrate

Molecular Formula C₃₄H₄₇N₉O₁₁

Molecular Weight 757.79 g/mol

Purity Typically ≥95%

Appearance White to off-white solid

Solubility Soluble in water or aqueous buffers

Storage -20°C, protected from light and moisture

Table 2: Kinetic Parameters for the Hydrolysis of a Chromogenic Substrate by Bovine Factor

Xa

Note: The following data is for the chromogenic substrate S-2222, which shares the same

peptide sequence as Bz-IEGR-pNA acetate and serves as a representative example.
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Parameter Value Conditions

Michaelis-Menten Constant

(Km)
0.3 mM 37°C, Tris buffer pH 8.3, I=0.25

Catalytic Rate Constant (kcat) 100 s⁻¹ 37°C, Tris buffer pH 8.3, I=0.25

Catalytic Efficiency (kcat/Km) 3.33 x 10⁵ M⁻¹s⁻¹
Calculated from Km and kcat

values

Experimental Protocols
This section provides a detailed methodology for measuring Factor Xa activity using Bz-IEGR-
pNA acetate. The protocol is adaptable for both purified enzyme systems and for measuring

FXa activity in biological samples such as plasma.

Reagent Preparation
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.0.

Note: The optimal pH and ionic strength may vary slightly depending on the specific

application.

Factor Xa Enzyme: Reconstitute purified human or bovine Factor Xa in the assay buffer to a

stock concentration of 1 µM. Aliquot and store at -80°C. For the working solution, dilute the

stock to the desired final concentration (e.g., 1-10 nM) in assay buffer immediately before

use.

Bz-IEGR-pNA Acetate Substrate: Prepare a stock solution of 10 mM Bz-IEGR-pNA acetate
in sterile, deionized water. Store in aliquots at -20°C. For the working solution, dilute the

stock to the desired final concentration (typically 0.2-2 mM) in assay buffer.

Stop Solution (Optional): 20% (v/v) acetic acid in water. This can be used to stop the reaction

at a specific time point for endpoint assays.

Assay Procedure (96-well plate format)
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Prepare the reaction plate: Add 50 µL of assay buffer to each well of a clear, flat-bottom 96-

well microplate.

Add Factor Xa: Add 25 µL of the diluted Factor Xa working solution to each well. For a

negative control, add 25 µL of assay buffer instead of the enzyme solution.

Add Inhibitor (for inhibitor screening): If screening for inhibitors, add 10 µL of the test

compound at various concentrations to the appropriate wells. For the control wells, add 10

µL of the vehicle (e.g., DMSO, saline) used to dissolve the test compounds.

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the enzyme and

inhibitor (if present) to interact.

Initiate the reaction: Add 25 µL of the Bz-IEGR-pNA acetate working solution to each well to

start the reaction.

Measure absorbance: Immediately begin reading the absorbance at 405 nm every 30-60

seconds for 15-30 minutes using a microplate reader pre-warmed to 37°C.

Data analysis:

For kinetic assays, determine the initial reaction velocity (V₀) by calculating the slope of

the linear portion of the absorbance versus time curve (ΔAbs/min).

For endpoint assays, stop the reaction after a fixed time by adding 50 µL of the stop

solution and read the final absorbance at 405 nm.

For inhibitor studies, calculate the percent inhibition for each concentration of the test

compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for high-throughput screening of potential

Factor Xa inhibitors using the chromogenic assay.
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Figure 2: Workflow for Factor Xa inhibitor screening.
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Conclusion
Bz-IEGR-pNA acetate is a highly specific and sensitive chromogenic substrate for the

measurement of Factor Xa activity. The assay is simple to perform, readily adaptable to a high-

throughput format, and provides reliable and reproducible results. This technical guide provides

the essential information and protocols for researchers, scientists, and drug development

professionals to effectively utilize this valuable tool in their studies of hemostasis and

thrombosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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